molecular formula C15H11ClN2O2 B4720737 6-chloro-2-(5-methyl-2-furyl)-4-quinolinecarboxamide

6-chloro-2-(5-methyl-2-furyl)-4-quinolinecarboxamide

Cat. No.: B4720737
M. Wt: 286.71 g/mol
InChI Key: WUWNNMGYTDNSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the quinoline family It is characterized by the presence of a chloro group at the 6th position, a methyl-substituted furan ring at the 2nd position, and a carboxamide group at the 4th position of the quinoline core

Properties

IUPAC Name

6-chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWNNMGYTDNSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(5-methyl-2-furyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid. This intermediate can be synthesized through the following steps:

    Friedländer Synthesis: This involves the condensation of 2-aminobenzophenone with an aldehyde or ketone, followed by cyclization to form the quinoline ring.

    Chlorination: The quinoline derivative is then chlorinated at the 6th position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Furan Substitution: The chloroquinoline is reacted with 5-methyl-2-furylboronic acid in the presence of a palladium catalyst to introduce the furan ring.

The final step involves the conversion of the carboxylic acid to the carboxamide using reagents such as thionyl chloride (SOCl2) to form the acid chloride, followed by reaction with ammonia or an amine to yield the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(5-methyl-2-furyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

6-chloro-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Chemical Synthesis: Used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-chloro-2-(5-methyl-2-furyl)-4-quinolinecarboxamide depends on its application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or interfere with DNA replication.

    Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block inflammatory signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
  • 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylate
  • 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxaldehyde

Uniqueness

6-chloro-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties compared to its carboxylic acid, carboxylate, and carboxaldehyde counterparts. The carboxamide group enhances its stability and potential interactions with biological targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
Reactant of Route 2
6-chloro-2-(5-methyl-2-furyl)-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.